Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate
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Overview
Description
Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate is an organic compound with a pyridine ring substituted with a bromomethyl group, a methoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate typically involves the bromination of a suitable precursor. One common method involves the bromination of 2-methyl-6-methoxypyridine-3-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary alcohols.
Scientific Research Applications
Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromomethylbenzoate: Similar structure but with a benzene ring instead of a pyridine ring.
Methyl 2-bromoacetate: Contains a bromoacetate group instead of a bromomethyl group.
Methyl 2-bromomethylacrylate: Contains an acrylate group instead of a pyridine ring.
Uniqueness
Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate is unique due to the presence of the pyridine ring, which imparts different electronic properties and reactivity compared to benzene or acrylate derivatives. The combination of the bromomethyl and methoxy groups on the pyridine ring makes it a versatile intermediate for various chemical transformations and applications.
Biological Activity
Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
The molecular formula of this compound is C11H12BrN1O3. The presence of the bromomethyl group and the methoxy substituent on the pyridine ring are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, structural analogs have been tested against Mycobacterium tuberculosis (M. tb), showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure can enhance potency against resistant strains of bacteria .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 4 | M. tb |
Compound B | 8 | Staphylococcus aureus |
This compound | TBD | TBD |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that similar pyridine derivatives can induce apoptosis in cancer cell lines, including melanoma and colon carcinoma cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptosis .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study involving various derivatives of pyridine demonstrated that upon treatment with this compound, significant cytotoxic effects were observed in human melanoma (A375) and colon carcinoma (HCT-116) cell lines. The IC50 values ranged from 5 to 15 µM, indicating a moderate to high level of activity against these cancer types .
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A375 (Melanoma) | 10 | Induction of ROS |
HCT-116 (Colon) | 12 | Apoptosis via caspase activation |
Vero Cells | >20 | Low cytotoxicity |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications to the bromomethyl or methoxy groups can significantly alter its lipophilicity and, consequently, its interaction with biological membranes.
Key Findings:
- Increasing lipophilicity generally enhances antimicrobial activity against M. tb.
- The presence of electron-withdrawing groups can lower cytotoxicity in mammalian cells while maintaining efficacy against pathogens.
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-4-3-6(9(12)14-2)7(5-10)11-8/h3-4H,5H2,1-2H3 |
InChI Key |
ZRMUVQCISDPWIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)OC)CBr |
Origin of Product |
United States |
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